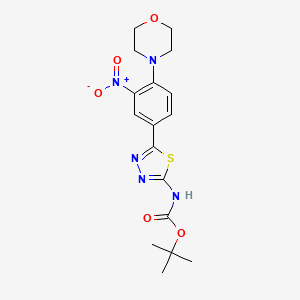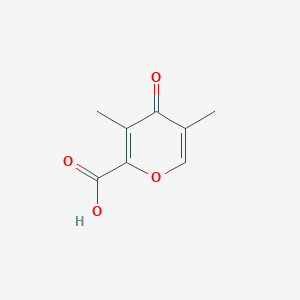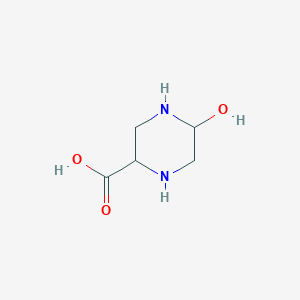![molecular formula C14H17NO3 B11783395 4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(ciclopropilmetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico es un compuesto heterocíclico que pertenece a la familia de las oxazepinas. Este compuesto se caracteriza por un anillo de siete miembros que contiene átomos de nitrógeno y oxígeno, lo que le confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 4-(ciclopropilmetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico normalmente implica la ciclización de precursores adecuados. Un método común incluye la reacción de 2-aminofenoles con 2-clorobenzaldehídos sustituidos en condiciones básicas. Esta reacción se puede facilitar utilizando irradiación de microondas para lograr mayores rendimientos y tiempos de reacción más cortos . Otro enfoque implica el uso de reacciones de ciclocondensación catalizadas por cobre, que proporcionan una ruta eficiente para obtener los derivados de oxazepina deseados .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis escalables como la reacción de cuatro componentes de Ugi seguida de O-arilación intramolecular. Este método permite la producción eficiente y de alto rendimiento del compuesto, haciéndolo adecuado para aplicaciones a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(ciclopropilmetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo ciclopropilmetil, utilizando reactivos como haluros de alquilo o sulfonatos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos Principales Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de oxazepina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 4-(ciclopropilmetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como inhibidor de enzimas o modulador de receptores.
Industria: Se utiliza en el desarrollo de nuevos materiales e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(ciclopropilmetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor enzimático al unirse al sitio activo de la enzima, evitando así la unión del sustrato y la actividad catalítica posterior. Además, puede modular la actividad del receptor al unirse a los sitios del receptor y alterar las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
Ácidos 1,4-oxazepano-5-carboxílicos: Estos compuestos comparten una estructura de anillo de siete miembros similar y exhiben actividades biológicas comparables.
Derivados de dibenzo[b,f][1,4]oxazepina: Estos compuestos poseen propiedades farmacológicas similares y se utilizan en diversas aplicaciones terapéuticas.
Unicidad
El ácido 4-(ciclopropilmetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico es único debido a la presencia del grupo ciclopropilmetil, que aumenta su reactividad y potencial para diversas modificaciones químicas. Esta característica estructural lo distingue de otros derivados de oxazepina y contribuye a sus propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-14(17)11-3-4-13-12(7-11)9-15(5-6-18-13)8-10-1-2-10/h3-4,7,10H,1-2,5-6,8-9H2,(H,16,17) |
Clave InChI |
KEAYFLUGTPOLEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCOC3=C(C2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)










![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
